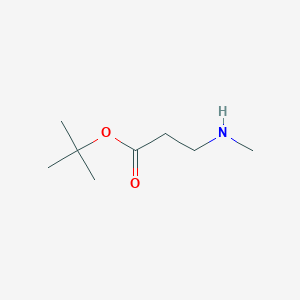
Tert-butyl 3-(methylamino)propanoate
Overview
Description
Tert-butyl 3-(methylamino)propanoate is a chemical compound with the molecular formula C8H17NO2 . It has a molecular weight of 159.23 g/mol . The compound is typically stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .
Synthesis Analysis
The synthesis of this compound involves the reaction of tert-butyl 3-(methylamino)propionate with diethyl chlorophosphite in the presence of NEt3 . The reaction is carried out in a mixture of benzene and CHCl3 .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H17NO2/c1-8(2,3)11-7(10)5-6-9-4/h9H,5-6H2,1-4H3 . The compound has a total of 11 heavy atoms . The compound’s complexity, as computed by Cactvs 3.4.8.18, is 127 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 159.23 g/mol . It has a topological polar surface area of 38.3 Ų . The compound has a total of 5 rotatable bonds . The compound’s XLogP3-AA value, which is a measure of its lipophilicity, is 0.6 .Scientific Research Applications
Synthesis of Complex Structures in Medicinal Chemistry Tert-butyl 3-(methylamino)propanoate is used in the synthesis of complex structures in medicinal chemistry. For instance, it is involved in the creation of planar chiral (η6-arene)Cr(CO)3 containing carboxylic acid derivatives. These derivatives have potential applications as isosteric substitutes for organic drug candidates, highlighting the compound's significance in developing new pharmaceuticals (Patra, Merz, & Metzler‐Nolte, 2012).
Organometallic Compound Synthesis The compound is utilized in the synthesis of organometallic compounds. An example includes its use in preparing tert-butyl Nalpha-tert-butoxycarbonyl-L-(S-trityl)cysteinate. This derivative, with its blocked NH2, COOH, and SH functions, is significant for studying molecular conformation and weak intermolecular bonding in peptides (Kozioł, Szady, Masiukiewicz, Rzeszotarska, & Broda, 2001).
Antioxidant Applications this compound is involved in the development of antioxidants. For example, its derivative, methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propanoate, is used as an antioxidant for synthetic ester lubricant oil. This showcases its role in enhancing the stability and performance of industrial products (Huang, Ma, Wang, Zhang, Yu, & Zhang, 2018).
Analytical Chemistry in Food Safety In analytical chemistry, particularly regarding food safety, the compound is referenced in studies identifying non-intentionally added substances (NIAS) migrating from polyethylene films used in food packaging. Such research is crucial for ensuring the safety and compliance of packaging materials (Vera, Canellas, Barknowitz, Goshawk, & Nerín, 2019).
Material Science and Engineering The compound finds applications in material science and engineering. An example includes its use in the study of the reaction of 3-amino-1,2-diols with dichloromethane and paraformaldehyde for preparing 1,3-oxazines or 1,3-oxazolidines, highlighting its versatility in synthetic chemistry (Hamdach, Hadrami, Hajji, Zaballos-García, Sepúlveda-Arques, & Zaragozá, 2004).
Environmental Safety Assessments The safety evaluation of substances related to this compound, such as 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid, is a focus in environmental safety assessments. These studies are critical for determining the suitability of these compounds in applications like food contact materials (Flavourings, 2011).
Safety and Hazards
Tert-butyl 3-(methylamino)propanoate is classified as a dangerous substance . It has hazard statements H227, H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using protective gloves/protective clothing/eye protection/face protection (P280) .
Mechanism of Action
Target of Action
Tert-butyl 3-(methylamino)propanoate is a chemical compound with the molecular formula C8H17NO2
Action Environment
The action environment of a compound refers to how environmental factors influence the compound’s action, efficacy, and stability. For this compound, it is recommended to be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .
Properties
IUPAC Name |
tert-butyl 3-(methylamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-8(2,3)11-7(10)5-6-9-4/h9H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFMOPRNLDIPINY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143707-72-6 | |
| Record name | tert-butyl 3-(methylamino)propanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B185280.png)
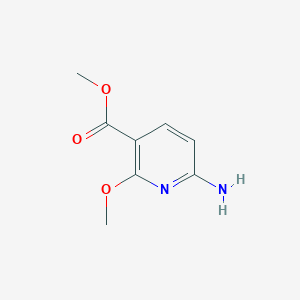
![4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B185283.png)
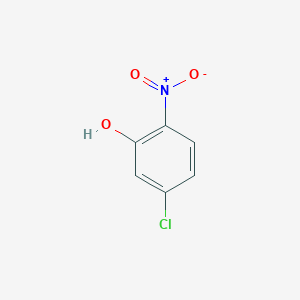
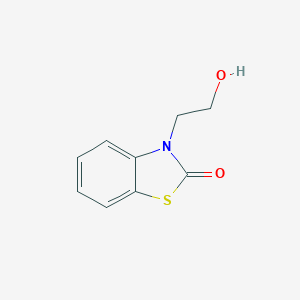

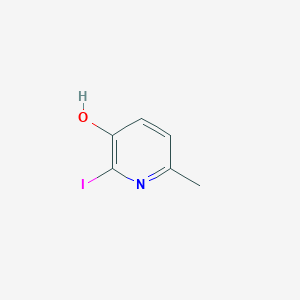
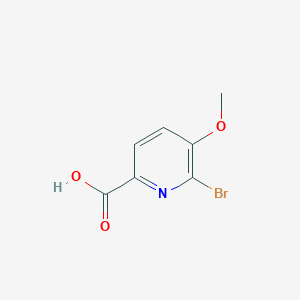
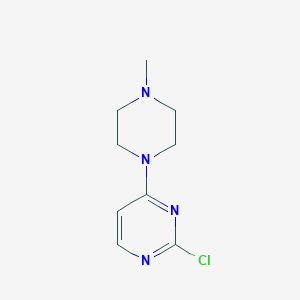
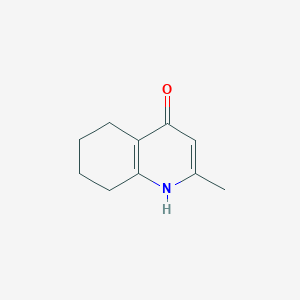

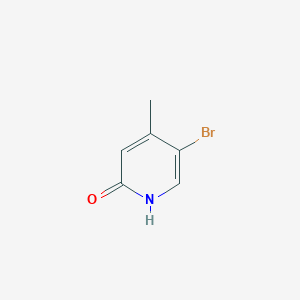
![11H-benzo[b]fluoren-11-one](/img/structure/B185303.png)
